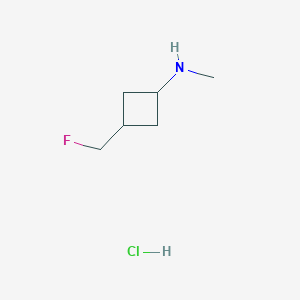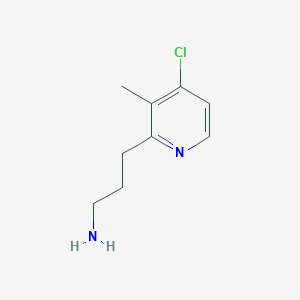
3-Fluoro-5-iodopicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of picolinaldehyde derivativesThe iodination step can be performed using iodine monochloride or N-iodosuccinimide under controlled conditions to ensure selective halogenation at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-5-iodopicolinic acid.
Reduction: 3-Fluoro-5-iodopicolinyl alcohol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-5-iodopicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodopicolinaldehyde is largely dependent on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity through halogen bonding and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyridine: Lacks the iodine atom and aldehyde group, making it less reactive in certain chemical transformations.
5-Iodopicolinaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.
3-Fluoro-5-chloropicolinaldehyde: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
Uniqueness
3-Fluoro-5-iodopicolinaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C6H3FINO |
|---|---|
Poids moléculaire |
251.00 g/mol |
Nom IUPAC |
3-fluoro-5-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
Clé InChI |
ZTFVYLLIXPYEFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)



![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)



